

An In-depth Technical Guide to the Solubility of (+)-Fenchone

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of **(+)-Fenchone** in various solvents. The information is intended to support research, development, and formulation activities involving this bicyclic monoterpenoid. Data has been compiled from various scientific sources to provide a clear understanding of its solubility profile.

Physicochemical Properties of (+)-Fenchone

(+)-Fenchone, also known as (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one, is a colorless to pale yellow liquid with a characteristic camphor-like aroma[1]. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of (+)-Fenchone



Property	Value	Reference
Molecular Formula	C10H16O	[1]
Molecular Weight	152.23 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[1]
Density	0.940 - 0.948 g/cm ³	[1]
Boiling Point	192 - 194 °C	[2]
Melting Point	5 - 7 °C	[3]
Refractive Index	1.460 - 1.467	[1]

Solubility Profile of (+)-Fenchone

The solubility of a compound is a critical parameter in various scientific and industrial applications, including drug delivery, product formulation, and analytical method development. **(+)-Fenchone** is a lipophilic molecule, which is reflected in its solubility in organic solvents and its poor solubility in water.

Qualitative assessments indicate that **(+)-Fenchone** exhibits good solubility in several organic solvents. It is reported to be soluble in ethanol, propylene glycol, and vegetable oils.[1] Its solubility is described as slight in chloroform and methanol.[3][4] Conversely, it is characterized as insoluble or practically insoluble in water.[1][5]

Quantitative solubility data for **(+)-Fenchone** in a wide range of pure organic solvents is not extensively available in the public domain. However, specific data points have been reported for its aqueous and some organic solvent systems. The available quantitative data is summarized in Table 2. It is important to note that the solubility of the enantiomer, (-)-Fenchone, in water is also included for comparative purposes, as the stereochemistry is not expected to dramatically alter aqueous solubility.

Table 2: Quantitative Solubility of Fenchone



Solvent	Enantiomer	Solubility	Temperature	Reference
Water	(+)-Fenchone	2.15 mg/mL	25 °C	
Water	(-)-Fenchone	1.983 g/L (1.983 mg/mL)	20 °C	[4]
Water	(-)-Fenchone	2.147 g/L (2.147 mg/mL)	25 °C	[6]
Dimethyl Sulfoxide (DMSO)	Fenchone (unspecified)	200 mg/mL (requires sonication)	Not Specified	[5]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline	Fenchone (unspecified)	≥ 5 mg/mL	Not Specified	[5]
10% DMSO / 90% (20% SBE- β-CD in Saline)	Fenchone (unspecified)	≥ 5 mg/mL	Not Specified	[5]
10% DMSO / 90% Corn Oil	Fenchone (unspecified)	≥ 5 mg/mL	Not Specified	[5]

Experimental Protocol for Solubility Determination

For researchers seeking to determine the solubility of **(+)-Fenchone** in specific solvent systems, the isothermal shake-flask method is a widely accepted and reliable technique. This method involves equilibrating an excess amount of the solute with the solvent at a constant temperature until saturation is achieved. The subsequent quantification of the dissolved solute in the supernatant provides the solubility value.

- (+)-Fenchone (high purity)
- Solvent of interest (analytical grade)
- Temperature-controlled orbital shaker or incubator

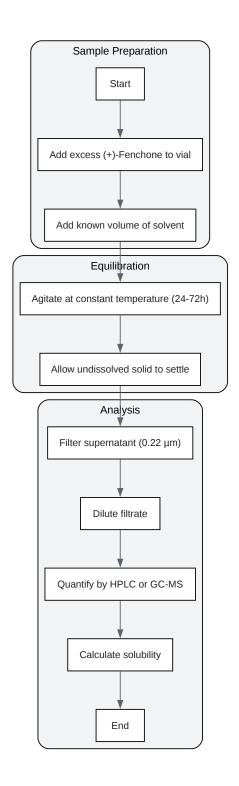


- Analytical balance
- Glass vials with screw caps
- Syringes and syringe filters (e.g., 0.22 μm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system
- Preparation: Add an excess amount of (+)-Fenchone to a pre-weighed glass vial. The
 excess solid is crucial to ensure that the solution reaches saturation.
- Solvent Addition: Add a known volume of the desired solvent to the vial.
- Equilibration: Securely cap the vial and place it in a temperature-controlled shaker. Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
- Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle.
- Sampling: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved particles.
- Dilution: Accurately dilute the filtered supernatant with an appropriate solvent to a concentration that falls within the calibration range of the analytical method.
- Quantification: Analyze the diluted sample using a validated HPLC or GC-MS method to determine the concentration of (+)-Fenchone.
- Calculation: Calculate the solubility of (+)-Fenchone in the solvent, taking into account the
 dilution factor. The solubility is typically expressed in mg/mL or g/L.

Visualization of Experimental Workflow



The logical flow of the experimental protocol for determining the solubility of **(+)-Fenchone** can be visualized as follows:



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Caption: Experimental workflow for determining the solubility of (+)-Fenchone.



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